5-Chloro-2-methoxybenzoic acid

Description

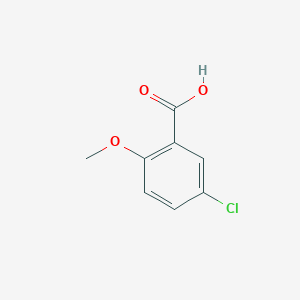

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULDRQRKKXRXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187949 | |

| Record name | 5-Chloro-o-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3438-16-2 | |

| Record name | 5-Chloro-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3438-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-o-anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003438162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-o-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-o-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 5-Chloro-2-methoxybenzoic acid. The information herein is intended to support research and development activities by providing key data points and methodologies for the characterization of this compound.

Core Physical Properties

This compound is a white to off-white crystalline powder at room temperature.[1] Its fundamental physical properties are summarized in the table below, providing a quantitative snapshot of the compound's characteristics.

| Property | Value |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| Melting Point | 97-100 °C[2][3][4] |

| Boiling Point | 150-152 °C[1][3] |

| Density | 1.259 g/cm³[1][3] |

| pKa (Predicted) | 3.72 ± 0.10[1] |

| Refractive Index | 1.544-1.546[1][3] |

| Solubility | Soluble in Chloroform and Methanol[1] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound, recorded on a 500 MHz instrument using DMSO-d₆ as the solvent, exhibits the following chemical shifts (δ) in parts per million (ppm)[5]:

-

3.818 ppm (singlet, 3H) : Attributed to the methoxy (B1213986) (-OCH₃) group protons.

-

7.162 ppm (doublet, 1H) : Corresponds to one of the aromatic protons.

-

7.551 ppm (doublet of doublets, 1H) : Represents an aromatic proton coupled to two neighboring protons.

-

7.607 ppm (doublet, 1H) : Corresponds to an aromatic proton.

Mass Spectrometry (MS)

Mass spectrometric analysis shows a peak at m/z 185.1, corresponding to the protonated molecule [MH]⁺.[5]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Infrared (IR) Spectroscopy

While specific peak data for ¹³C NMR and IR spectroscopy are not detailed in the readily available literature, these spectra can be obtained through standard analytical procedures. For ¹³C NMR, one would expect to observe eight distinct signals corresponding to the eight carbon atoms in the molecule. The IR spectrum would likely show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and C-Cl stretching vibrations.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard melting point apparatus with capillary tubes.

-

Sample Preparation : A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup : The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.

-

Heating : The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (98-100 °C). The heating rate is then reduced to 1-2 °C per minute.

-

Observation : The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[6] A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.

Boiling Point Determination (Thiele Tube Method)

The boiling point of liquid organic compounds can be determined using a Thiele tube or a similar apparatus.

-

Sample Preparation : A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.

-

Apparatus Setup : The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid such as mineral oil.

-

Heating : The Thiele tube is heated gently and uniformly. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Observation : The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1][2][4]

Solubility Determination

A qualitative assessment of solubility in various solvents can be performed as follows:

-

Procedure : Approximately 0.1 g of this compound is placed in a test tube.[3]

-

Solvent Addition : 3 mL of the solvent (e.g., water, chloroform, methanol) is added in portions, with vigorous shaking after each addition.[3]

-

Observation : The substance is classified as soluble if it forms a homogeneous solution. It is classified as insoluble or sparingly soluble if a significant portion of the solid remains undissolved.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Solution Preparation : A precisely weighed amount of this compound is dissolved in a suitable solvent mixture, such as acetonitrile-water, in a titration vessel.[7]

-

Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH) delivered from a burette.

-

pH Monitoring : The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.

-

Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. The equivalence point can be determined from the first or second derivative of the titration curve.[7]

Visualizations

Below is a logical workflow for the physical and chemical characterization of a compound such as this compound.

Caption: Workflow for the physicochemical characterization of a chemical compound.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. This compound | 3438-16-2 [chemicalbook.com]

- 6. byjus.com [byjus.com]

- 7. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 5-Chloro-2-methoxybenzoic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and potential biological relevance of 5-Chloro-2-methoxybenzoic acid. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, also known as 5-Chloro-o-anisic acid, is a halogenated derivative of benzoic acid. Its chemical structure consists of a benzene (B151609) ring substituted with a carboxylic acid group at position 1, a methoxy (B1213986) group at position 2, and a chlorine atom at position 5.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | 5-Chloro-o-anisic acid, 2-Methoxy-5-chlorobenzoic acid | |

| CAS Number | 3438-16-2 | |

| Molecular Formula | C₈H₇ClO₃ | |

| Molecular Weight | 186.59 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 98-100 °C | [1] |

| Boiling Point | 318.1 °C at 760 mmHg | |

| Solubility | Soluble in chloroform (B151607) and methanol. | |

| pKa | 3.72 ± 0.10 (Predicted) | |

| LogP | 2.2 | |

| InChI | InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | [2] |

| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)O |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The two primary methods are the chlorination of 2-methoxybenzoic acid and the hydrolysis of its corresponding methyl ester.

Experimental Protocol 1: Chlorination of 2-Methoxybenzoic Acid

This method involves the direct electrophilic chlorination of 2-methoxybenzoic acid.

Reaction Scheme:

2-Methoxybenzoic acid + Cl₂ → this compound + HCl

Detailed Methodology: [3]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-methoxybenzoic acid (1.0 equivalent) in a chlorinated solvent such as carbon tetrachloride.

-

Chlorination: While stirring, bubble chlorine gas through the solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/water, to yield pure this compound.

Experimental Protocol 2: Hydrolysis of Methyl 5-chloro-2-methoxybenzoate

This is a common and efficient method for the preparation of this compound from its methyl ester.

Reaction Scheme:

Methyl 5-chloro-2-methoxybenzoate + NaOH → Sodium 5-chloro-2-methoxybenzoate + CH₃OH Sodium 5-chloro-2-methoxybenzoate + HCl → this compound + NaCl

Detailed Methodology: [1]

-

Reaction Setup: In a round-bottom flask, dissolve methyl 5-chloro-2-methoxybenzoate (1.0 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (B78521) (e.g., 1 M).

-

Hydrolysis: Stir the reaction mixture at room temperature for several hours (typically 4-6 hours) or until the reaction is complete as monitored by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the residue with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted ester.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 using a strong acid such as hydrochloric acid.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried to afford this compound. Further purification can be achieved by recrystallization.

Caption: A simplified workflow for the synthesis of this compound.

Spectroscopic Data and Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methoxy protons, the aromatic protons, and the carboxylic acid proton.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet (broad) | 1H | -COOH |

| ~7.6 | Doublet | 1H | Ar-H (position 6) |

| ~7.5 | Doublet of doublets | 1H | Ar-H (position 4) |

| ~7.1 | Doublet | 1H | Ar-H (position 3) |

| ~3.8 | Singlet | 3H | -OCH₃ |

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and experimental conditions.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | -COOH |

| ~155-160 | C-2 (Ar-C-OCH₃) |

| ~130-135 | C-4 (Ar-CH) |

| ~130-135 | C-6 (Ar-CH) |

| ~125-130 | C-5 (Ar-C-Cl) |

| ~120-125 | C-1 (Ar-C-COOH) |

| ~115-120 | C-3 (Ar-CH) |

| ~55-60 | -OCH₃ |

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and experimental conditions.[2][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the functional groups present.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~3000-3100 | Medium | C-H stretch (aromatic) |

| ~2850-2950 | Medium | C-H stretch (methoxy) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| 1580-1620 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250-1300 | Strong | C-O stretch (aryl ether) |

| ~1000-1100 | Medium | C-Cl stretch |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak and characteristic fragment ions.

Table 5: Predicted Mass Spectral Fragmentation for this compound

| m/z | Proposed Fragment |

| 186/188 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 171/173 | [M - CH₃]⁺ |

| 141/143 | [M - COOH]⁺ |

| 128 | [M - COOH - Cl]⁺ |

Biological Activity and Potential Applications

While direct and extensive studies on the biological activity of this compound are limited, its structural motifs and derivatives suggest potential areas of interest for researchers.

Role as a Synthetic Intermediate

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a precursor in the synthesis of certain sulfonamide derivatives.

Potential Link to NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and is implicated in a variety of inflammatory diseases.[6] Some structurally related compounds have been investigated for their ability to modulate the activity of the NLRP3 inflammasome. Although direct evidence for this compound is not yet established, its potential to serve as a scaffold for the development of NLRP3 inhibitors warrants further investigation.

Caption: A simplified diagram of the NLRP3 inflammasome activation pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily synthesizable compound with well-defined chemical and spectroscopic properties. While its direct biological activities are not yet fully elucidated, its role as a synthetic intermediate and the potential for its derivatives to modulate inflammatory pathways, such as the NLRP3 inflammasome, make it a compound of interest for further research in medicinal chemistry and drug discovery. This technical guide provides a foundational resource for scientists working with or interested in this molecule.

References

- 1. This compound | 3438-16-2 [chemicalbook.com]

- 2. This compound(3438-16-2) 13C NMR [m.chemicalbook.com]

- 3. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 4. This compound(3438-16-2) 1H NMR [m.chemicalbook.com]

- 5. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-2-methoxybenzoic acid

CAS Number: 3438-16-2

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxybenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, spectroscopic data, synthesis protocols, applications, and safety information.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3438-16-2 | [2] |

| Molecular Formula | C₈H₇ClO₃ | [2] |

| Molecular Weight | 186.59 g/mol | [2] |

| Melting Point | 98-100 °C | [2] |

| Boiling Point | 309.4 ± 22.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in Chloroform, Methanol | |

| pKa | 3.72 ± 0.10 (Predicted) | |

| Appearance | White to off-white crystalline powder | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data.

| Technique | Data |

| ¹H NMR | (500 MHz, DMSO-d6): δ 7.607 (d, 1H), 7.551 (dd, 1H), 7.162 (d, 1H), 3.818 (s, 3H).[1] |

| ¹³C NMR | Awaiting experimental data. A spectrum is available for viewing.[4] |

| Mass Spec. | m/z 185.1 (MH+).[1] |

| IR | Awaiting experimental data. |

Synthesis and Reactivity

This compound is commonly synthesized via the hydrolysis of its methyl ester precursor.

Experimental Protocol: Synthesis from Methyl 5-chloro-2-methoxybenzoate

This procedure outlines the saponification of methyl 5-chloro-2-methoxybenzoate to yield this compound.[1]

Materials:

-

Methyl 5-chloro-2-methoxybenzoate (2.0 g, 0.01 mol)

-

1 M Sodium hydroxide (B78521) solution (60 mL, 0.06 mol)

-

Ethanol (B145695) (60 mL)

-

Ethyl acetate (B1210297)

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

A solution of methyl 5-chloro-2-methoxybenzoate in ethanol is added to a 1 M aqueous sodium hydroxide solution.

-

The reaction mixture is stirred at room temperature for 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the ethanol is removed under reduced pressure.

-

The residue is subjected to extraction with ethyl acetate to separate organic impurities.

-

The aqueous phase is cooled in an ice bath, and the pH is adjusted to 2 with concentrated hydrochloric acid, leading to the precipitation of the product.

-

The mixture is stirred in an ice bath for 1 hour.

-

The precipitated solid is collected by filtration, washed with water, and dried in air.

Expected Yield: Approximately 74.9%.[1]

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The primary reactivity of this compound centers around its carboxylic acid functionality, which readily undergoes reactions such as esterification and amidation. It has been utilized in the synthesis of metal complexes with lanthanides (La, Gd, Lu) and transition metals (Mn, Co, Ni, Cu, Zn), demonstrating its utility as a ligand in coordination chemistry.[2][3][5] The presence of the chloro and methoxy (B1213986) groups on the aromatic ring also allows for further functionalization through various aromatic substitution reactions.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

-

Pharmaceutical Intermediates: The structural motif of a substituted benzoic acid is prevalent in many pharmaceutical compounds. While direct biological activity data for this compound is limited, its derivatives are of significant interest. For instance, related compounds like 4-amino-5-chloro-2-methoxybenzoic acid are known to act as 5-HT4 receptor agonists.[6] Furthermore, the chloro and methoxy functional groups are recognized for their role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

-

Agrochemicals: Derivatives of chlorobenzoic acids are used in the formulation of herbicides and pesticides.

-

Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its ability to form stable complexes with various metal ions.[3][5]

Caption: Application pathways of this compound.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the analysis of this compound. A C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically suitable for separating benzoic acid derivatives.

-

Gas Chromatography (GC): For GC analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) is often required. This can be achieved using reagents like diazomethane (B1218177) or methyl chloroformate.[7] GC coupled with mass spectrometry (GC-MS) can then be used for separation and identification.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.

Hazard Classifications: [2][8]

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2)

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE): [2]

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator (e.g., N95 dust mask) in case of inadequate ventilation.

-

Skin and Body Protection: Wear a lab coat and other suitable protective clothing.

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.[9]

-

Keep the container tightly closed.

-

Avoid breathing dust, mist, or spray.[9]

-

Wash hands thoroughly after handling.[10]

Caption: Safety and handling guidelines.

References

- 1. This compound | 3438-16-2 [chemicalbook.com]

- 2. 5-氯-2-甲氧基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CAS#:3438-16-2 | Chemsrc [chemsrc.com]

- 4. This compound(3438-16-2) 13C NMR spectrum [chemicalbook.com]

- 5. 5-クロロ-2-メトキシ安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. biosynth.com [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. tcichemicals.com [tcichemicals.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 5-Chloro-2-methoxybenzoic Acid

Abstract: this compound is a substituted benzoic acid derivative widely utilized as a crucial intermediate in organic synthesis. Its structural features make it a valuable building block for the creation of more complex molecules, including pharmacologically active compounds and metal complexes. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its applications in research and drug development. A key application highlighted is its role as a reactant in the synthesis of a known impurity of Glyburide, a drug that inhibits the NLRP3 inflammasome, a critical pathway in inflammatory diseases.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[[“]] Its core physicochemical and structural properties are summarized in the table below, providing essential data for researchers in experimental design and characterization.

| Property | Value | Reference(s) |

| Molecular Weight | 186.59 g/mol | [2][3][4][5] |

| Molecular Formula | C₈H₇ClO₃ | [2][3][6] |

| CAS Number | 3438-16-2 | [2][4][5] |

| Melting Point | 98-100 °C | [[“]][3][7] |

| Boiling Point | 309.4 ± 22.0 °C at 760 mmHg | [7] |

| Density | 1.4 ± 0.1 g/cm³ | [7] |

| Appearance | White to off-white crystalline powder | [[“]] |

| Solubility | Soluble in Chloroform, Methanol | [8] |

| InChI Key | HULDRQRKKXRXBI-UHFFFAOYSA-N | [3] |

| SMILES String | COc1ccc(Cl)cc1C(O)=O | [3] |

| LogP | 2.59 | [7] |

| Exact Mass | 186.008377 u | [7] |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | [7] |

Synthesis and Characterization

The synthesis of this compound can be achieved through various routes. The most common laboratory-scale preparation involves the hydrolysis of its corresponding methyl ester.

Experimental Protocol: Synthesis via Hydrolysis

This protocol details the synthesis of this compound from its precursor, methyl 5-chloro-2-methoxybenzoate.[[“]]

Materials:

-

Methyl 5-chloro-2-methoxybenzoate

-

1 M Sodium Hydroxide (B78521) (NaOH) solution

-

Ethanol (B145695) (EtOH)

-

Ethyl acetate (B1210297)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Thin Layer Chromatography (TLC) plates

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 5-chloro-2-methoxybenzoate (e.g., 2.0 g, 0.01 mol) in ethanol (60 mL).[[“]]

-

Hydrolysis: To this solution, add 1 M aqueous sodium hydroxide solution (60 mL, 0.06 mol).[[“]]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4 hours. Monitor the progress of the reaction by TLC until the starting material is completely consumed.[[“]]

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the ethanol.[[“]]

-

Extraction: Perform an extraction with ethyl acetate to separate any unreacted starting material or non-polar impurities. Discard the organic phase.[[“]]

-

Acidification: Cool the remaining aqueous phase in an ice bath and acidify to a pH of 2 by carefully adding concentrated hydrochloric acid.[[“]]

-

Precipitation and Isolation: Stir the acidified solution in the ice bath for 1 hour to allow for complete precipitation of the product.[[“]]

-

Filtration and Drying: Collect the precipitated white solid by filtration, wash with cold water, and air-dry to yield this compound.[[“]] The expected yield is approximately 75%.[[“]]

Analytical Characterization Protocols

Characterization is essential to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the product in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.

-

Expected Spectrum (in DMSO-d₆): δ 3.818 (s, 3H, -OCH₃), 7.162 (d, 1H, Ar-H), 7.551 (dd, 1H, Ar-H), 7.607 (d, 1H, Ar-H).[[“]]

2. Mass Spectrometry (MS):

-

Method: Electrospray ionization (ESI) is commonly used.

-

Expected Result: The mass spectrum should show a peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 185.0 or the protonated molecule [M+H]⁺ at m/z 187.0, considering the isotopic distribution of chlorine.[[“]]

3. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess purity.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

-

Detection: UV detection at the λmax of the compound (around 210 nm and 280 nm).

-

Result: A pure sample should yield a single major peak.

Applications in Drug Discovery and Development

While this compound has not been reported to possess direct biological activity, it serves as a key building block in the synthesis of various molecules of pharmaceutical interest.

Intermediate in Glibenclamide (Glyburide) Synthesis

This compound is a reactant used to synthesize 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene sulfonamide.[6] This compound is a known impurity that can arise during the synthesis of Glibenclamide (also known as Glyburide), a widely used anti-diabetic drug.[6] Glibenclamide has been identified as an inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune system's response to pathogens and cellular stress.[2]

Biological Context: The NLRP3 Inflammasome Pathway

The aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory disorders, including gout, type 2 diabetes, and neurodegenerative diseases.[3] The pathway is initiated by two signals: a priming signal (Signal 1) and an activation signal (Signal 2).

-

Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) bind to Toll-like receptors (TLRs), leading to the activation of the NF-κB pathway. This results in the upregulation of NLRP3 and pro-IL-1β gene expression.

-

Signal 2 (Activation): A variety of stimuli, such as ATP efflux, potassium efflux, or lysosomal rupture, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.

-

Inflammasome Assembly and Activation: Within the complex, pro-caspase-1 undergoes auto-cleavage to become active caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.

Inhibitors like Glibenclamide can block this pathway, reducing the production of inflammatory cytokines.[2] The role of this compound as a precursor to a Glibenclamide-related compound places it within this important therapeutic context.

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical properties. The synthetic and analytical protocols provided in this guide offer a robust framework for its use in a laboratory setting. While it lacks direct biological activity, its application as a precursor in the synthesis of pharmaceutically relevant compounds, such as impurities of the NLRP3 inflammasome inhibitor Glibenclamide, underscores its importance in the broader field of drug development and medicinal chemistry. This positions it as a compound of interest for researchers focused on creating novel therapeutics, particularly in the area of inflammatory diseases.

References

- 1. consensus.app [consensus.app]

- 2. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound – CHEM-IS-TRY Inc [chem-is-try.com]

- 6. usbio.net [usbio.net]

- 7. mdpi.com [mdpi.com]

- 8. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of 5-Chloro-2-methoxybenzoic Acid with a Focus on Melting Point Determination

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the melting point of 5-Chloro-2-methoxybenzoic acid, a key physicochemical property for substance identification and purity assessment. It consolidates reported melting point data and presents detailed experimental protocols for its determination using both classical and modern laboratory techniques. This guide is intended to support research and development activities where this compound is utilized.

Quantitative Data Summary

The melting point of a pure crystalline solid is a sharp, characteristic physical property. For this compound (CAS No: 3438-16-2), the literature consistently reports a melting point within a narrow range, indicating a well-defined crystalline structure. The data from various chemical suppliers and databases are summarized below.

| Parameter | Reported Value (°C) | Source |

| Melting Point | 98-100 | Sigma-Aldrich, ChemicalBook, ChemBK[1][2][3] |

| Melting Point | 99 | Stenutz |

| Melting Point (literature) | 98-100 | ChemicalBook[4] |

Note: The narrow range of 98-100 °C is indicative of a high degree of purity for the samples analyzed.

Experimental Protocols for Melting Point Determination

The determination of a melting point is a fundamental analytical procedure in chemistry. The following sections detail the methodologies for two common approaches: the use of a digital melting point apparatus and the classical Thiele tube method.

Modern digital instruments offer high precision, controlled heating rates, and ease of observation.

Apparatus:

-

Digital Melting Point Apparatus

-

Glass capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Personal Protective Equipment (safety goggles, lab coat)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.[4][5]

-

If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.[4]

-

Load the sample into a capillary tube by pressing the open end into the powder. A small amount of solid should enter the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[6] The packed sample height should be approximately 2-3 mm for an accurate reading.[2][5]

-

-

Instrument Setup:

-

Turn on the digital melting point apparatus and allow it to initialize.[7]

-

Set a "plateau" or "start" temperature approximately 15-20°C below the expected melting point (e.g., set to 80°C).[5][7]

-

Set the heating ramp rate. For an accurate determination, a slow rate of 1-2°C per minute is recommended in the vicinity of the melting point.[2][6]

-

Set the "stop" temperature to at least 5-10°C above the expected melting point (e.g., 110°C).

-

-

Measurement:

-

Insert the prepared capillary tube into the sample holder of the apparatus.[4][7]

-

Press the "Start" button to begin the heating cycle. The apparatus will heat rapidly to the plateau temperature and then slow to the specified ramp rate.

-

Observe the sample through the magnifying eyepiece.[7]

-

Record the temperature at which the first drop of liquid appears (T1). This is the onset of melting.[2][4]

-

Continue observing and record the temperature at which the last solid crystal disappears, and the sample is completely liquid (T2).[2][4]

-

The melting point is reported as the range T1 - T2.

-

-

Post-Measurement:

-

Allow the apparatus to cool before performing subsequent measurements.[4]

-

Use a fresh capillary tube for each new measurement.

-

This classical method utilizes a specially designed glass tube and a heated oil bath to ensure uniform temperature distribution.

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil or silicone oil

-

Thermometer (-10 to 200°C range)

-

Glass capillary tubes (one end sealed)

-

Rubber band or a small piece of rubber tubing

-

Bunsen burner or microburner

-

Clamp and stand

-

Spatula

Procedure:

-

Sample Preparation:

-

Prepare and pack the capillary tube with 2-3 mm of finely powdered, dry this compound as described in section 2.1.

-

-

Apparatus Assembly:

-

Fill the Thiele tube with oil until the level is above the top of the side-arm loop.

-

Attach the packed capillary tube to the thermometer using a small rubber band. The sample portion of the capillary should be aligned with the thermometer's bulb.[4]

-

Insert the thermometer and attached capillary into the Thiele tube through a stopper, ensuring the thermometer bulb and sample are immersed in the oil and positioned in the center of the main tube.[4]

-

Secure the Thiele tube to a stand using a clamp on the upper neck.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a burner, using a back-and-forth motion to ensure even heating.[4] The shape of the tube promotes convection currents, which circulate the oil and maintain a uniform temperature.

-

Initially, a faster heating rate can be used. As the temperature approaches the expected melting point (around 85-90°C), reduce the flame to achieve a slow heating rate of 1-2°C per minute.[2]

-

Carefully observe the sample.

-

Record the temperature (T1) when the first droplet of liquid becomes visible.

-

Record the temperature (T2) when the entire sample has melted into a clear liquid.

-

Report the melting point as the range T1 - T2.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the melting point of a chemical compound.

Caption: Workflow for Melting Point Determination.

Caption: Interpretation of Melting Point Data for Purity Assessment.

References

- 1. Thiele tube - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

Technical Guide: Solubility Profile of 5-Chloro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Chloro-2-methoxybenzoic acid, a key intermediate in various synthetic processes. Due to the limited availability of public quantitative solubility data, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for its quantitative determination.

Introduction

This compound (CAS No: 3438-16-2) is a white to off-white crystalline powder. It is a crucial reactant in the synthesis of various compounds, including the antidiabetic drug Glibenclamide. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Qualitative Solubility Data

Publicly available data on the quantitative solubility of this compound is limited. However, qualitative solubility in common laboratory solvents has been reported. This information is summarized in the table below.

| Solvent | Solubility |

| Chloroform | Soluble[1][2] |

| Methanol | Soluble[1][2] |

| Water | Insoluble (precipitates from aqueous solution upon acidification)[1] |

Experimental Protocol for Quantitative Solubility Determination

The following section details a generalized experimental protocol for determining the quantitative solubility of this compound. This protocol is based on the widely used gravimetric method, which is a reliable technique for measuring the solubility of solid compounds in various solvents.

Principle

A saturated solution of this compound is prepared in the solvent of interest at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined. The solubility is then calculated based on the mass of the solute and the volume of the solvent.

Materials and Apparatus

-

This compound (high purity)

-

Solvent of interest (e.g., methanol, chloroform, water)

-

Conical flasks with stoppers

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pipettes

-

Pre-weighed evaporation dishes or beakers

-

Analytical balance

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker bath set to the desired temperature and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette (to the same temperature as the solution) to avoid precipitation or dissolution.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Evaporation and Weighing:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not readily found in public literature, its qualitative solubility in common organic solvents is established. For researchers and professionals requiring precise solubility values, the provided experimental protocol offers a robust and reliable method for its determination. This information is essential for the effective use of this compound in synthesis, purification, and formulation.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-2-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Chloro-2-methoxybenzoic acid. This document details the chemical shifts, multiplicities, and coupling constants, offering a thorough interpretation of the spectral data. Furthermore, a detailed experimental protocol for acquiring the ¹H NMR spectrum is provided, along with a visualization of the proton signaling pathways.

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of this compound was recorded on a 500 MHz spectrometer in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration (Number of Protons) |

| -OCH₃ | 3.818 | Singlet (s) | 3H |

| H-3 | 7.162 | Doublet (d) | 1H |

| H-4 | 7.551 | Doublet of doublets (dd) | 1H |

| H-6 | 7.607 | Doublet (d) | 1H |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic and methoxy (B1213986) protons.

-

Methoxy Protons (-OCH₃): A sharp singlet is observed at 3.818 ppm, integrating to three protons, which is characteristic of a methoxy group attached to an aromatic ring.[1] The absence of splitting indicates no adjacent protons.

-

Aromatic Protons (H-3, H-4, and H-6): The aromatic region of the spectrum shows three distinct signals.

-

The proton at the C-3 position (H-3) appears as a doublet at 7.162 ppm.[1] This splitting is due to coupling with the adjacent H-4 proton (ortho-coupling).

-

The proton at the C-4 position (H-4) is observed as a doublet of doublets at 7.551 ppm.[1] This complex splitting pattern arises from coupling to both the H-3 proton (ortho-coupling) and the H-6 proton (meta-coupling).

-

The proton at the C-6 position (H-6) resonates as a doublet at 7.607 ppm.[1] The splitting is a result of coupling with the H-4 proton (meta-coupling).

-

The downfield chemical shifts of the aromatic protons are expected due to the electron-withdrawing effects of the carboxylic acid and chloro substituents.

Experimental Protocol: ¹H NMR Spectroscopy of this compound

This protocol outlines the steps for preparing a sample of this compound for ¹H NMR analysis.

Materials:

-

This compound (solid)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm) and cap

-

Spatula

-

Balance

-

Pipette and pipette tips

-

Vortex mixer

Procedure:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound and transfer it into a clean, dry 5 mm NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube using a pipette.

-

Dissolution: Cap the NMR tube securely and vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

-

Sample Transfer: Carefully place the NMR tube into the spinner turbine, ensuring it is positioned correctly.

-

Data Acquisition: Insert the sample into the NMR spectrometer. Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio. The spectrum should be referenced to the residual solvent peak of DMSO-d₆ or an internal standard such as TMS.

Visualization of Proton Coupling

The following diagram illustrates the spin-spin coupling relationships between the aromatic protons of this compound.

Caption: Spin-spin coupling pathways for aromatic protons.

References

In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 5-Chloro-2-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for 5-Chloro-2-methoxybenzoic acid, a compound of interest in various chemical and pharmaceutical research domains. This document details the experimentally observed chemical shifts, outlines the methodologies for data acquisition, and provides visual aids to understand the molecular structure and experimental workflow.

Molecular Structure and Carbon Numbering

To facilitate the discussion of the ¹³C NMR data, the carbon atoms in the this compound molecule are numbered as follows:

Caption: Chemical structure of this compound with IUPAC numbering for carbon atoms.

Quantitative ¹³C NMR Data

The following table summarizes the reported ¹³C NMR chemical shifts for this compound. The data is presented for the compound dissolved in a common deuterated solvent, Dimethyl Sulfoxide-d₆ (DMSO-d₆).

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 | 121.2 |

| C2 | 156.4 |

| C3 | 114.8 |

| C4 | 131.5 |

| C5 | 123.5 |

| C6 | 131.0 |

| C7 (COOH) | 165.7 |

| C8 (OCH₃) | 56.5 |

Note: The assignments are based on established principles of ¹³C NMR spectroscopy, including substituent effects on aromatic systems. Precise assignments may require further 2D NMR experiments.

Experimental Protocol for ¹³C NMR Data Acquisition

The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. DMSO-d₆ is a common and effective solvent for this compound.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.

-

Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Parameters

The following parameters are typical for a standard ¹³C NMR experiment on a 400 MHz spectrometer:

| Parameter | Value |

| Spectrometer Frequency | 100 MHz for ¹³C |

| Pulse Program | Standard ¹³C observe with proton decoupling |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay (d1) | 2-5 seconds |

| Number of Scans (ns) | 1024 or higher (depending on sample concentration) |

| Spectral Width | 0-200 ppm |

| Temperature | 298 K (25 °C) |

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If using DMSO-d₆, the solvent peak can be referenced to 39.52 ppm.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks in the spectrum.

Experimental Workflow

The general workflow for obtaining and analyzing the ¹³C NMR data of this compound is illustrated below.

Caption: General workflow for a ¹³C NMR experiment from sample preparation to data analysis.

An In-depth Technical Guide to the FT-IR Spectroscopy of 5-Chloro-2-methoxybenzoic Acid

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 5-Chloro-2-methoxybenzoic acid. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document details the expected vibrational frequencies, a standard experimental protocol for sample analysis, and a visual workflow for the spectroscopic process.

Introduction to FT-IR Analysis of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By passing infrared radiation through a sample, the specific frequencies at which molecular bonds vibrate are measured, resulting in a unique spectral fingerprint. For this compound (C₈H₇ClO₃), a compound often used as an intermediate in the synthesis of pharmaceuticals, FT-IR spectroscopy is crucial for confirming its chemical structure and purity.[1] The molecule possesses several key functional groups—a carboxylic acid, a methoxy (B1213986) group, and a substituted benzene (B151609) ring—each giving rise to characteristic absorption bands in the infrared spectrum.

Molecular Structure

The chemical structure of this compound consists of a benzene ring substituted with a carboxylic acid group at position 1, a methoxy group at position 2, and a chlorine atom at position 5.[1] Understanding this structure is fundamental to interpreting its FT-IR spectrum, as the positions and types of these functional groups dictate the vibrational modes.

Chemical Formula: C₈H₇ClO₃[1] Molecular Weight: 186.59 g/mol Appearance: White to off-white crystalline powder.[1][2]

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on established group frequency correlations for similar aromatic carboxylic acids, ethers, and halogenated compounds.[3][4][5]

| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Characteristics |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong, very broad due to hydrogen bonding |

| 3100 - 3000 | C-H stretch (Aromatic) | Medium to weak |

| 2960 - 2850 | C-H stretch (Methyl of Methoxy) | Medium |

| 1710 - 1680 | C=O stretch (Carboxylic Acid) | Strong, sharp |

| 1600 - 1475 | C=C stretch (Aromatic Ring) | Medium to weak, multiple bands |

| 1320 - 1210 | C-O stretch (Carboxylic Acid) | Medium |

| 1275 - 1200 | C-O-C stretch (Aryl Ether, asymmetric) | Strong |

| 1050 - 1000 | C-O-C stretch (Aryl Ether, symmetric) | Medium |

| 960 - 900 | O-H bend (Carboxylic Acid, out-of-plane) | Broad, medium |

| 800 - 600 | C-Cl stretch | Strong to medium |

Experimental Protocol: KBr Pellet Method for Solid Samples

The Potassium Bromide (KBr) pellet method is a widely used technique for preparing solid samples for transmission FT-IR analysis.[6][7] KBr is used as a matrix because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).[7]

Materials and Equipment:

-

This compound sample

-

FT-IR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FT-IR spectrometer

-

Spatula

Procedure:

-

Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.[6] Grind the sample finely in an agate mortar to reduce particle size, which minimizes light scattering.[8]

-

Mixing: Add the KBr powder to the mortar and mix thoroughly with the ground sample until a homogeneous mixture is obtained.[6]

-

Pellet Formation: Transfer the mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[6]

-

Background Spectrum: Place a blank KBr pellet (containing no sample) in the spectrometer's sample holder and run a background scan. This is necessary to correct for atmospheric water and carbon dioxide, as well as any impurities in the KBr.[7]

-

Sample Analysis: Remove the blank pellet and place the sample pellet in the holder. Acquire the FT-IR spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

An alternative and often simpler method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation. In the ATR method, the solid powder is simply placed onto the ATR crystal, and pressure is applied to ensure good contact before analysis.[6][7]

FT-IR Analysis Workflow

The following diagram illustrates the general workflow for the FT-IR analysis of a solid sample using the KBr pellet method.

Caption: Workflow for FT-IR Analysis of a Solid Sample.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of this compound. By identifying the characteristic vibrational frequencies of its carboxylic acid, methoxy, and chloro-aromatic moieties, researchers can efficiently verify the identity and integrity of the compound. The provided experimental protocol and data serve as a practical guide for conducting and interpreting these spectroscopic measurements in a laboratory setting.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 3438-16-2 [chemicalbook.com]

- 3. FTIR [terpconnect.umd.edu]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. jascoinc.com [jascoinc.com]

- 8. eng.uc.edu [eng.uc.edu]

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of 5-Chloro-2-methoxybenzoic Acid

For Immediate Release

[City, State] – In the intricate world of molecular analysis, understanding the fragmentation patterns of compounds under mass spectrometry is paramount for structural elucidation. This in-depth technical guide offers a detailed exploration of the electron ionization mass spectrometry (EI-MS) fragmentation of 5-Chloro-2-methoxybenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development and analytical chemistry. By examining the characteristic cleavages and rearrangements, this document provides a foundational understanding for identifying and characterizing this and similar substituted benzoic acid derivatives.

Core Fragmentation Analysis

The mass spectrum of this compound is characterized by a series of fragmentation events that provide a unique fingerprint for its identification. The molecular ion (M•+) is expected at a mass-to-charge ratio (m/z) of 186, corresponding to its molecular weight.[1] The fragmentation pathways are largely dictated by the interplay between the carboxylic acid, methoxy (B1213986), and chloro substituents on the aromatic ring.

Key fragmentation processes observed in related benzoic acid derivatives include the loss of small neutral molecules or radicals such as a hydroxyl radical (•OH), a methyl radical (•CH3), a methoxy radical (•OCH3), and carbon monoxide (CO).[2][3][4] For aromatic carboxylic acids, the initial loss of a hydroxyl radical to form a stable acylium ion is a prominent pathway.[5] The presence of a methoxy group often leads to the loss of a methyl radical.[2]

Based on these established principles, the fragmentation of this compound is predicted to follow several key pathways, leading to the formation of characteristic fragment ions. A summary of the anticipated quantitative data is presented below.

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss | Notes |

| [M]•+ | 186/188 | - | Molecular ion peak; the 188 peak is due to the 37Cl isotope. |

| [M-OH]+ | 169/171 | •OH | Loss of a hydroxyl radical from the carboxylic acid group. |

| [M-CH3]+ | 171/173 | •CH3 | Loss of a methyl radical from the methoxy group. |

| [M-OCH3]+ | 155/157 | •OCH3 | Loss of a methoxy radical. |

| [M-COOH]+ | 141/143 | •COOH | Loss of the carboxylic acid group. |

| [M-OH-CO]+ | 141/143 | •OH, CO | Subsequent loss of carbon monoxide from the [M-OH]+ ion. |

Experimental Protocols

To acquire the mass spectrum of this compound, a standard procedure using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is typically employed.

1. Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the solid compound in a volatile organic solvent such as methanol (B129727) or dichloromethane. For GC analysis, derivatization, for instance, through silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), might be necessary to enhance volatility.[2]

2. Instrumentation and Analysis: The prepared sample is injected into a gas chromatograph, where it is vaporized and separated from the solvent. The analyte then enters the mass spectrometer's ion source, typically operating at 70 eV for electron ionization. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

Logical Fragmentation Pathway

The fragmentation of this compound begins with the ionization of the molecule to form the molecular ion. This high-energy species then undergoes a series of bond cleavages and rearrangements to produce smaller, more stable fragment ions. The logical flow of these fragmentation events can be visualized as a pathway.

This diagram illustrates the primary fragmentation routes originating from the molecular ion. The initial loss of a hydroxyl radical from the carboxylic acid group leads to the formation of a resonance-stabilized acylium ion. Alternatively, the cleavage of a methyl radical from the methoxy group represents another significant initial fragmentation step. Subsequent loss of a carbon monoxide molecule from the acylium ion is a common secondary fragmentation process in benzoic acid derivatives.[2]

References

- 1. This compound 99 3438-16-2 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Electron Ionization Mass Spectra of Derivatives of Hydroxyl , Mercapto and Amino Benzoic Acids | Semantic Scholar [semanticscholar.org]

- 4. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-methoxybenzoic acid, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details established synthetic routes, complete with experimental protocols, quantitative data, and a visual representation of the chemical transformations.

Introduction

This compound, also known as 5-Chloro-o-anisic acid, is a substituted benzoic acid derivative. Its structural features make it a key building block in the synthesis of various biologically active molecules and specialized chemical compounds. This guide focuses on practical and well-documented methods for its preparation in a laboratory setting.

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound are presented below. The first route, the hydrolysis of methyl 5-chloro-2-methoxybenzoate, is a direct and high-yielding final step. The second route describes the synthesis of the prerequisite ester starting from 5-chlorosalicylic acid.

Route 1: Hydrolysis of Methyl 5-chloro-2-methoxybenzoate

This method involves the saponification of the corresponding methyl ester to yield the target carboxylic acid. It is a straightforward and efficient conversion.

Route 2: Methylation of 5-Chlorosalicylic Acid followed by Hydrolysis

This two-step process begins with the methylation of the hydroxyl group of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate. This intermediate is then hydrolyzed to produce the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

| Parameter | Route 1: Hydrolysis of Methyl 5-chloro-2-methoxybenzoate | Route 2: Synthesis of Methyl 5-chloro-2-methoxybenzoate |

| Starting Material | Methyl 5-chloro-2-methoxybenzoate | 5-Chlorosalicylic acid |

| Key Reagents | Sodium hydroxide (B78521), Ethanol (B145695), Hydrochloric acid | Dimethyl sulphate, Potassium carbonate, Acetone (B3395972) |

| Reaction Time | 4 hours | 4 hours |

| Reaction Temperature | Room Temperature | Reflux |

| Yield | 74.9%[1] | 95% (for the methyl ester)[2] |

| Product Purity | Not specified, but spectroscopic data provided | Not specified, but used in subsequent step |

| Molecular Weight | 186.59 g/mol [3] | 200.62 g/mol (for the methyl ester)[4] |

| Melting Point | 98-100 °C[3] | Not applicable |

Experimental Protocols

Protocol for Route 1: Hydrolysis of Methyl 5-chloro-2-methoxybenzoate[1]

-

Reaction Setup: To a 1 M aqueous solution of sodium hydroxide (60 mL, 0.06 mol), add a solution of methyl 5-chloro-2-methoxybenzoate (2.0 g, 0.01 mol) dissolved in ethanol (60 mL).

-

Reaction Execution: Stir the reaction mixture at room temperature for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (B1210297) to remove any unreacted starting material.

-

Cool the aqueous phase in an ice bath and adjust the pH to 2 using concentrated hydrochloric acid.

-

-

Isolation:

-

Continue stirring the acidified solution in the ice bath for 1 hour to allow for complete precipitation of the product.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and air-dry to obtain this compound.

-

Expected Yield: Approximately 1.4 g (74.9%).

-

-

Characterization:

-

Mass Spectrum (MS): m/z 185.1 (MH+).

-

¹H NMR (500 MHz, DMSO-d₆): δ 3.818 (s, 3H), 7.162 (d, 1H), 7.551 (dd, 1H), 7.607 (d, 1H).

-

Protocol for Route 2: Synthesis of Methyl 5-chloro-2-methoxybenzoate[2]

-

Reaction Setup: In a round-bottom flask, stir a mixture of 5-chlorosalicylic acid (100 g), anhydrous potassium carbonate (315 g), and acetone (1 L).

-

Reaction Execution: Heat the mixture to reflux for 20 minutes. Slowly add dimethyl sulphate (215 g) to the refluxing mixture. Continue to stir and heat under reflux for 4 hours.

-

Work-up:

-

Cool the reaction mixture and filter off the solid inorganic salts.

-

Remove the acetone from the filtrate by distillation.

-

-

Isolation:

-

Distill the residue under reduced pressure to obtain methyl 5-chloro-2-methoxybenzoate.

-

Expected Yield: 109 g (95%).

-

Boiling Point: 135-138 °C at 12 mm Hg.

-

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the experimental protocols.

Caption: Synthetic pathways for this compound.

This guide provides a detailed and practical framework for the synthesis of this compound. Researchers are advised to adhere to all standard laboratory safety procedures when carrying out these experimental protocols.

References

- 1. This compound | 3438-16-2 [chemicalbook.com]

- 2. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 3. This compound 99 3438-16-2 [sigmaaldrich.com]

- 4. 5-chloro-2-methoxy-benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

Synthesis of 5-Chloro-2-methoxybenzoic Acid from 5-Chlorosalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-Chloro-2-methoxybenzoic acid, a key intermediate in the manufacturing of pharmaceuticals like Glibenclamide[1][2], starting from 5-chlorosalicylic acid. The primary transformation is the methylation of the phenolic hydroxyl group, a reaction typically achieved through a Williamson ether synthesis.

Reaction Pathway: Williamson Ether Synthesis

The synthesis of this compound from 5-chlorosalicylic acid is accomplished via the O-methylation of the phenolic hydroxyl group. This reaction follows the general mechanism of a Williamson ether synthesis. In this specific case, a methylating agent, such as dimethyl sulfate, is used to introduce the methyl group. The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.

The overall reaction is as follows:

References

5-Chloro-2-methoxybenzoic acid safety and handling

An In-depth Technical Guide to 5-Chloro-2-methoxybenzoic Acid: Safety, Handling, and Synthetic Applications

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical intermediates they work with is paramount to ensuring laboratory safety and experimental success. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comprehensive overview of its safety protocols, handling procedures, and a detailed experimental protocol for its synthesis.

Safety and Hazard Information

This compound is classified as a hazardous substance, and appropriate precautions must be taken to minimize exposure and ensure safe handling. The following tables summarize the key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following personal protective equipment should be worn when handling this compound[1][2]:

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or suitable protective clothing to prevent skin contact.

-

Respiratory Protection: In case of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

-

Hand Protection: Always wash hands thoroughly after handling the chemical.

First Aid Measures

In the event of exposure, immediate medical attention is crucial. The following first aid measures should be taken[1][2]:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting and Spill Response

-

Fire-Fighting Measures: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound. Wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Avoid generating dust.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases[1].

-

Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 3438-16-2[3] |

| Molecular Formula | C₈H₇ClO₃[3] |

| Molecular Weight | 186.59 g/mol [3] |

| Appearance | White to off-white crystalline powder[4] |

| Melting Point | 98-100 °C[3] |

| Synonyms | 5-Chloro-o-anisic acid, 2-Carboxy-4-chloroanisole[1][3] |

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of this compound from methyl 5-chloro-2-methoxybenzoate[4].

Materials:

-

Methyl 5-chloro-2-methoxybenzoate

-

1 M aqueous sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ice bath

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

-

Thin-layer chromatography (TLC) supplies

Procedure: